molecular formula C17H22FNO3 B1391823 tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate CAS No. 1134327-76-6

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

Cat. No. B1391823
M. Wt: 307.36 g/mol
InChI Key: YYDXZEMJOXFAPV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate (TBFBPC) is an organic compound with a molecular formula C14H19FNO2. It is a white crystalline solid with a melting point of 101-103°C. TBFBPC is a versatile reagent used in organic synthesis, as it is a building block for many compounds. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Related Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate in biologically active compounds like crizotinib. The synthesis involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (D. Kong et al., 2016).

  • Characterization and Biological Evaluation : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized using various spectroscopic methods. Its crystal structure was determined through X-ray diffraction, and it was evaluated for antibacterial and anthelmintic activity, showing moderate activity in the latter (C. Sanjeevarayappa et al., 2015).

  • Application in Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is used as an intermediate for small molecule anticancer drugs. A high-yield synthesis method for this compound has been established, highlighting its importance in the development of anti-tumor inhibitors (Binliang Zhang et al., 2018).

  • Key Intermediate in Vandetanib Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, is synthesized through a multi-step process including acylation, sulfonation, and substitution. The yield of the process is reported as 20.2% (Min Wang et al., 2015).

Additional Research Insights

  • X-ray Studies on Derivatives : X-ray studies reveal the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, showing molecular packing driven by strong hydrogen bonds. This insight is crucial for understanding the molecular interactions of similar compounds (C. Didierjean et al., 2004).

  • Metabolic Pathways and Synthesis of Derivatives : Various studies focus on the synthesis and metabolic pathways of tert-butyl-based compounds. For instance, one study investigates the enzymatic C-Demethylation of a tert-butyl-derivatized compound in rat liver microsomes (H. Yoo et al., 2008). Another study describes the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, providing synthons for diverse piperidine derivatives (A. I. Moskalenko & V. Boev, 2014).

  • Structural Analysis of Derivatives : The structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provides insights into its novel chemistry, highlighting its potential in pharmacological applications (Ashwini Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDXZEMJOXFAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678103
Record name tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate

CAS RN

1134327-76-6
Record name tert-Butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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